molecular formula C38H24F4O6P2 B14015411 Phosphine oxide, [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-

Phosphine oxide, [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-

Cat. No.: B14015411
M. Wt: 714.5 g/mol
InChI Key: WMKQPWFENKDELH-UHFFFAOYSA-N
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Description

Phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- is a complex organophosphorus compound It is characterized by its unique structure, which includes a tetrafluorinated bi-benzodioxole core and diphenylphosphine oxide groups

Preparation Methods

The synthesis of phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- typically involves the reaction of appropriate phosphine precursors with fluorinated benzodioxole derivatives. One common method includes the use of chlorophosphines and dilithiated reagents to introduce the phosphine oxide groups . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

Phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include silanes, chlorophosphines, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism by which phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can participate in various catalytic cycles, influencing reaction pathways and outcomes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion involved .

Comparison with Similar Compounds

Compared to other similar compounds, phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- is unique due to its tetrafluorinated bi-benzodioxole core. Similar compounds include:

This uniqueness makes phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- particularly valuable in specialized research and industrial applications.

Properties

IUPAC Name

5-diphenylphosphoryl-4-(5-diphenylphosphoryl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H24F4O6P2/c39-37(40)45-29-21-23-31(49(43,25-13-5-1-6-14-25)26-15-7-2-8-16-26)33(35(29)47-37)34-32(24-22-30-36(34)48-38(41,42)46-30)50(44,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKQPWFENKDELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C4=C(C=C3)OC(O4)(F)F)C5=C(C=CC6=C5OC(O6)(F)F)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H24F4O6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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